molecular formula C11H14FN5 B8284370 N-Cyclopropyl-2-fluoro-9-isopropyl-9H-purin-6-amine

N-Cyclopropyl-2-fluoro-9-isopropyl-9H-purin-6-amine

Cat. No.: B8284370
M. Wt: 235.26 g/mol
InChI Key: STYBYKUEWSHLNM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Cyclopropyl-2-fluoro-9-isopropyl-9H-purin-6-amine is a useful research compound. Its molecular formula is C11H14FN5 and its molecular weight is 235.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C11H14FN5

Molecular Weight

235.26 g/mol

IUPAC Name

N-cyclopropyl-2-fluoro-9-propan-2-ylpurin-6-amine

InChI

InChI=1S/C11H14FN5/c1-6(2)17-5-13-8-9(14-7-3-4-7)15-11(12)16-10(8)17/h5-7H,3-4H2,1-2H3,(H,14,15,16)

InChI Key

STYBYKUEWSHLNM-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1C=NC2=C(N=C(N=C21)F)NC3CC3

Origin of Product

United States

Synthesis routes and methods

Procedure details

6-Chloro-2-fluoro-9-isopropyl-9H-purine (0.3 g, 1.4 mmol), diisopropylethylamine (0.2 g, 1.55 mmol) and cyclopropylamine (0.2 g, 2.66 mmol) were stirred together in ethanol (30 ml) at room temperature for 6 h. Volatiles were removed and the residue taken up in ethyl acetate, washed with water (50 ml), brine (50 ml), dried (MgSO4) and concentrated. The crude was purified by silica gel flash column chromatography (ethyl acetate:hexane 3:2) to give the pure product (232 mg, 70.5%) δH (CDCl3, 500 MHz) 0.63-0.55 (2 H, m, CHHCHH of Cp), 0.85-0.78 (2 H, m, CHHCHH of Cp), 1.54 (6H, d, J 7.5, CH[CH3]2), 2.97 (1 H, s, br, CH of Cp), 4.73-4.62 (1 H, m, CHMe2), 6.72 (1 H, s, br, NH) 7.7 (1 H, s, ArH); δC (CDCl3, 500 MHz) 159.29 (C), 157.63 (C), 156.8 (C), 156.64 (C), 137.69 (CH), 47.35 (CH), 22.6 (2×CH3), 21.06 (CH), 7.28 (2×CH2); m/z 236.2 (M+H)
Quantity
0.3 g
Type
reactant
Reaction Step One
Quantity
0.2 g
Type
reactant
Reaction Step One
Quantity
0.2 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Yield
70.5%

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.